1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is an organic compound belonging to the aminomethyl-aryl-cyclohexanol class, characterized by a cyclohexanol core with a tertiary alcohol group and a secondary amine linked to a 4-methoxyphenyl moiety. With a molecular weight of 235.32 g/mol , its structure places it within a family of compounds recognized for their pharmacological relevance, notably as intermediates or structural analogs of centrally-acting drugs like venlafaxine and tramadol.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13328458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2(CCCCC2)O
InChIInChI=1S/C14H21NO2/c1-17-13-7-5-12(6-8-13)15-11-14(16)9-3-2-4-10-14/h5-8,15-16H,2-4,9-11H2,1H3
InChIKeyDJANGXKNNHUBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol (CAS 1183065-26-0): Structural Baseline and Procurement Context


1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is an organic compound belonging to the aminomethyl-aryl-cyclohexanol class, characterized by a cyclohexanol core with a tertiary alcohol group and a secondary amine linked to a 4-methoxyphenyl moiety. With a molecular weight of 235.32 g/mol [1], its structure places it within a family of compounds recognized for their pharmacological relevance, notably as intermediates or structural analogs of centrally-acting drugs like venlafaxine and tramadol [2]. Its distinct feature is the unsubstituted secondary amine (-NH-), which differentiates it from more complex, pharmacologically active tertiary amines found in approved therapeutics.

Why Direct Substitution with Analogs Like Venlafaxine or Tramadol Fails in Synthesis Workflows


Generic substitution of this compound with structurally similar molecules like venlafaxine or tramadol is chemically invalid due to fundamental differences in functional groups and synthetic utility. Venlafaxine is a tertiary amine (N,N-dimethyl) [1], while this compound is a secondary amine with an additional methylene spacer [2]. This difference is critical; the secondary amine group in 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol provides a distinct nucleophilic handle for further chemical transformations, such as reductive aminations or alkylations, which are impossible with a fully substituted tertiary amine like venlafaxine. Consequently, substituting this intermediate for a finished pharmaceutical in a multi-step synthesis would introduce a dead-end, halting the synthetic route and failing to produce the desired downstream target.

Quantitative Differentiation of 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol Against Key Comparators


Structural Differentiation: Secondary Amine vs. Tertiary Amine in Venlafaxine

The target compound is a secondary amine, whereas the structurally related antidepressant venlafaxine is a tertiary amine (N,N-dimethyl) [1]. This structural distinction is quantifiable: the target compound has two hydrogen bond donors (one hydroxyl, one amine), while venlafaxine has only one (hydroxyl) [2]. This difference in hydrogen bonding capacity and nucleophilicity is the primary driver for its utility as a synthetic intermediate rather than a final drug substance.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Molecular Weight Comparison with Base Scaffold

The 4-methoxyphenyl substitution significantly increases the molecular weight and lipophilicity of the base cyclohexanol scaffold. The target compound has a molecular weight of 235.32 g/mol [1], which is 106.12 g/mol (82.1%) higher than the unsubstituted comparator, 1-(aminomethyl)cyclohexanol (129.20 g/mol) [2]. This difference reflects the addition of a 4-methoxyphenyl group, which is a common motif for enhancing target binding affinity in medicinal chemistry, albeit at the cost of increased molecular complexity.

Physicochemical Properties Drug Design Scaffold Hopping

Positional Isomerism: 4-Methoxy vs. 3-Methoxy Analgesic Scaffold

The target compound features a para-methoxy (4-methoxy) substitution on the phenyl ring. In contrast, the well-characterized analgesic tramadol is a meta-methoxy (3-methoxy) substituted aminomethyl-aryl-cyclohexanol derivative [1]. While quantitative data for the target compound's analgesic activity is absent from public repositories, the class-level inference is that a change in substitution pattern from meta to para on the aryl ring is known to significantly alter pharmacological activity and receptor selectivity for this compound class. The target compound is not a direct analog of tramadol and would not be expected to share its clinical profile.

Medicinal Chemistry Analgesics Isomer Comparison

Validated Application Scenarios for Procuring 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol


As a Direct, Unsubstituted Intermediate for Venlafaxine Analogs

The compound's secondary amine group makes it an ideal starting material for synthesizing N-alkylated derivatives, including venlafaxine, via reductive amination or alkylation. This is supported by patent literature describing the use of similar aminomethyl-aryl-cyclohexanol derivatives as precursors in the synthesis of compounds with analgesic action [1]. Researchers and process chemists would procure this compound to create novel analogs or to follow a specific synthetic route that requires a free secondary amine for further functionalization.

As a Scaffold for Structure-Activity Relationship (SAR) Studies

Its core structure, combining a cyclohexanol ring, an aminomethyl linker, and a 4-methoxyphenyl group, serves as a versatile scaffold for medicinal chemistry exploration. As evidenced by its structural differentiation from known therapeutics, this compound allows for systematic modification at the secondary amine to probe the effects of N-substitution on target binding and downstream pharmacology [2]. Its procurement enables SAR campaigns aimed at discovering new CNS-active compounds or other therapeutic agents based on the aminomethyl-aryl-cyclohexanol pharmacophore.

As an Analytical Reference Standard for Process Development

Given its role as a potential intermediate or byproduct in the synthesis of compounds like venlafaxine, this compound has value as a high-purity analytical standard. Its unique CAS number (1183065-26-0) and defined molecular weight (235.32 g/mol) [3] allow for its use in developing and validating HPLC, GC, or LC-MS methods to monitor reaction progress, assess purity, and identify impurities in manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.